molecular formula C25H21ClNO2P B8491505 4-Nitrobenzyltriphenylphosphonium chloride CAS No. 1530-42-3

4-Nitrobenzyltriphenylphosphonium chloride

Cat. No. B8491505
M. Wt: 433.9 g/mol
InChI Key: WRXNAQRUFGEKSK-UHFFFAOYSA-M
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Patent
US04150105

Procedure details

A solution of 26.3 g (0.10 moles) of triphenylphosphide and 17.2 g (0.10 moles) of p-nitrobenzyl chloride in 50 ml of benezene is refluxed for 2 hours. After cooling the solid is collected and washed with benzene. Crystallization from carbon tetrachloride petroleum ether gives colorless crystals, m.p. 278°-280° C.
Quantity
26.3 g
Type
reactant
Reaction Step One
Quantity
17.2 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH:1]1[CH:6]=[CH:5][C:4]([P:7]([C:14]2[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=2)[C:8]2[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=2)=[CH:3][CH:2]=1.[N+:20]([C:23]1[CH:30]=[CH:29][C:26]([CH2:27][Cl:28])=[CH:25][CH:24]=1)([O-:22])=[O:21]>>[Cl-:28].[N+:20]([C:23]1[CH:30]=[CH:29][C:26]([CH2:27][P+:7]([C:4]2[CH:3]=[CH:2][CH:1]=[CH:6][CH:5]=2)([C:14]2[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=2)[C:8]2[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=2)=[CH:25][CH:24]=1)([O-:22])=[O:21] |f:2.3|

Inputs

Step One
Name
Quantity
26.3 g
Type
reactant
Smiles
C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3
Name
Quantity
17.2 g
Type
reactant
Smiles
[N+](=O)([O-])C1=CC=C(CCl)C=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling the solid
CUSTOM
Type
CUSTOM
Details
is collected
WASH
Type
WASH
Details
washed with benzene
CUSTOM
Type
CUSTOM
Details
Crystallization from carbon tetrachloride petroleum ether
CUSTOM
Type
CUSTOM
Details
gives colorless crystals, m.p. 278°-280° C.

Outcomes

Product
Name
Type
Smiles
[Cl-].[N+](=O)([O-])C1=CC=C(C[P+](C2=CC=CC=C2)(C2=CC=CC=C2)C2=CC=CC=C2)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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